molecular formula C10H14BrNO B11870349 3-Bromo-4-butoxyaniline

3-Bromo-4-butoxyaniline

Katalognummer: B11870349
Molekulargewicht: 244.13 g/mol
InChI-Schlüssel: VSDTZGIORDWHKJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-4-butoxyaniline is an organic compound with the molecular formula C10H14BrNO. It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the third position and a butoxy group at the fourth position. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and reduction processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the amine group is oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

3-Bromo-4-butoxyaniline is utilized in various scientific research fields:

    Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Research into potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is employed in the manufacture of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism by which 3-Bromo-4-butoxyaniline exerts its effects involves its interaction with specific molecular targets. The bromine and butoxy substituents influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to desired chemical transformations or biological effects .

Vergleich Mit ähnlichen Verbindungen

    3-Bromo-4-methoxyaniline: Similar structure but with a methoxy group instead of a butoxy group.

    4-Butoxyaniline: Lacks the bromine substituent.

    3-Bromoaniline: Lacks the butoxy substituent.

Uniqueness: 3-Bromo-4-butoxyaniline’s unique combination of bromine and butoxy substituents imparts distinct chemical properties, making it more reactive in certain substitution reactions and providing specific binding affinities in biochemical applications .

Eigenschaften

Molekularformel

C10H14BrNO

Molekulargewicht

244.13 g/mol

IUPAC-Name

3-bromo-4-butoxyaniline

InChI

InChI=1S/C10H14BrNO/c1-2-3-6-13-10-5-4-8(12)7-9(10)11/h4-5,7H,2-3,6,12H2,1H3

InChI-Schlüssel

VSDTZGIORDWHKJ-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC1=C(C=C(C=C1)N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.